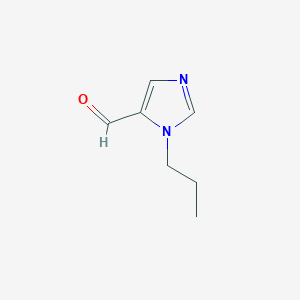
1-propyl-1H-imidazole-5-carbaldehyde
説明
“1-propyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 199192-25-1 . It has a molecular weight of 138.17 and its IUPAC name is 1-propyl-1H-imidazole-5-carbaldehyde .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .
Molecular Structure Analysis
The molecular structure of “1-propyl-1H-imidazole-5-carbaldehyde” is represented by the InChI code: 1S/C7H10N2O/c1-2-3-9-6-8-4-7(9)5-10/h4-6H,2-3H2,1H3 .
Physical And Chemical Properties Analysis
“1-propyl-1H-imidazole-5-carbaldehyde” is a liquid at room temperature .
科学的研究の応用
Synthesis and Characterization of Imidazole Derivatives
- Imidazole derivatives, such as 1-propyl-1H-imidazole-5-carbaldehyde, are significant in synthesizing biologically active molecules. These compounds, including 4-methyl-5-imidazole carbaldehyde derivatives, are key building blocks in medicinal chemistry, used for developing new compounds with potential biological activities (Orhan et al., 2019).
Development of Imidazole-5-Carbaldehydes via Copper-Catalyzed Oxidative Coupling
- 1,2,4-Tri-substituted-1H-imidazole-5-carbaldehydes are synthesized through copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes. This method features aldehyde preservation and uses affordable catalysts under mild conditions, highlighting a practical approach in synthesizing imidazole derivatives (Li et al., 2015).
Crystal Structure Analysis
- The crystal structure of similar imidazole derivatives, like 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde, has been determined through X-ray crystallography. This analysis is crucial for understanding the physical properties and potential applications of these compounds in various scientific fields (Selvanayagam et al., 2010).
Gold(I)-Catalyzed Synthesis of Imidazole Derivatives
- Gold(I) catalysis has been utilized to synthesize fluorinated imidazole derivatives from propargyl amidines. This process includes the formation of 5-fluoromethyl imidazoles and imidazole-5-carbaldehydes, demonstrating a versatile method for creating functionalized imidazole compounds (Li et al., 2013).
Synthesis of pH-Sensitive Spin Probes
- 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime oxides, related to the imidazole-5-carbaldehyde class, are synthesized for developing pH-sensitive spin probes. These probes have potential applications in analytical chemistry and medical diagnostics (Kirilyuk et al., 2003).
Derivatives for Biological Activity
- The reduction and conversion of 1-aryl-4-chloro-1H-imidazole-5-carbaldehydes into derivatives like chloromethyl and fluoromethyl have been studied. These derivatives are used to produce compounds with potential biological activity, indicating the importance of imidazole derivatives in the development of new bioactive molecules (Chornous et al., 2013).
Safety And Hazards
特性
IUPAC Name |
3-propylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-9-6-8-4-7(9)5-10/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHVLOXIAQFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-1H-imidazole-5-carbaldehyde | |
CAS RN |
199192-25-1 | |
| Record name | 1-propyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



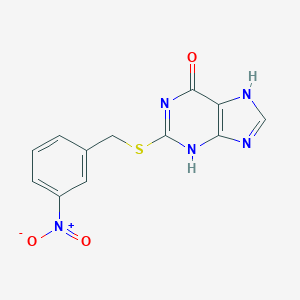
![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)
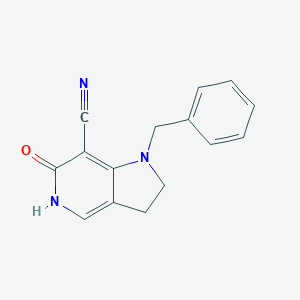

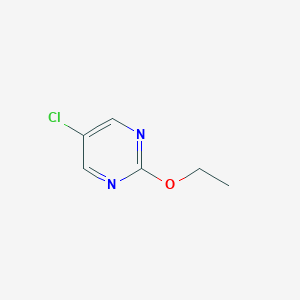
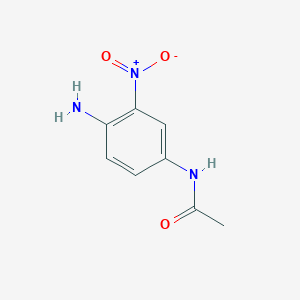
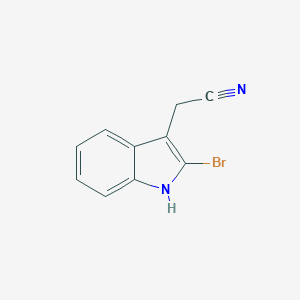

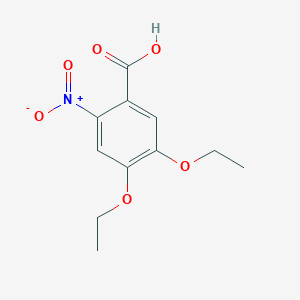
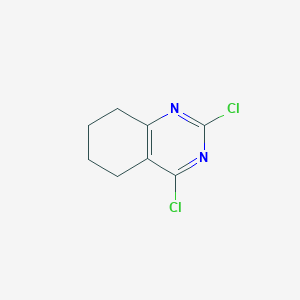
![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)
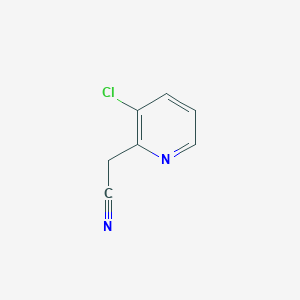
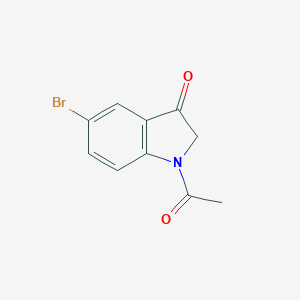
![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)